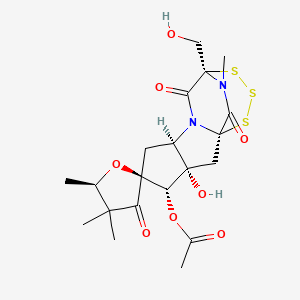
sirodesmin J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sirodesmin J is a natural product found in Leptosphaeria maculans with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Gene Clustering
Sirodesmin PL, produced by the fungus Leptosphaeria maculans, is a phytotoxin associated with blackleg disease in canola. A cluster of genes responsible for sirodesmin biosynthesis has been identified, including a key gene encoding a non-ribosomal peptide synthetase essential for its production. All genes in the cluster are co-regulated with sirodesmin PL production. This cluster is also present in other fungi like Aspergillus fumigatus, responsible for producing gliotoxin, indicating a broader relevance of this gene cluster in the production of similar toxins (Gardiner et al., 2004).
Role in Pathogenicity
Sirodesmin PL's role in the pathogenicity of L. maculans was demonstrated by the reduced effectiveness of a sirodesmin-deficient mutant in colonizing plant stems. The study suggests that sirodesmin PL acts as a virulence factor in stem infections, with its biosynthesis intricately linked to the fungus's pathogenicity process (Elliott et al., 2007).
Regulation of Production
Research has shown that the production of sirodesmin PL is regulated by the cross-pathway control system in L. maculans. This regulation either directly or indirectly influences the pathway-specific transcription factor, demonstrating complex regulatory mechanisms behind sirodesmin biosynthesis (Elliott et al., 2011).
Impact on Agricultural Research
Studies on sirodesmin PL's effects on different Brassica accessions have provided insights into the correlation between resistance to P. lingam (blackleg disease) and insensitivity to sirodesmin PL. This research is crucial for developing disease-resistant plant varieties and understanding plant-pathogen interactions (Sjödin & Glimelius, 2004).
Comparative Analysis of Toxin Production
Comparative analysis of sirodesmin PL production among different fungal isolates has helped in understanding the diversity and chemical nature of phytotoxins. This is essential for studying the pathogenicity mechanisms of phytopathogenic fungi and developing strategies for disease management (Mitrović et al., 2012).
Enzymatic Processes in Biosynthesis
The enzyme SirD, identified in the gene cluster for sirodesmin PL biosynthesis, catalyzes the first pathway-specific step in its synthesis. Understanding this enzyme's role and mechanism provides deeper insights into the biosynthesis process of sirodesmin PL, highlighting potential targets for controlling toxin production (Kremer & Li, 2010).
Molecular Interactions with Host Plants
Research has investigated the interaction of sirodesmin PL with cruciferous and cereal species, revealing insights into how different plant species metabolize and respond to this toxin. This has implications for understanding plant defense mechanisms and developing crop varieties with enhanced resistance to fungal pathogens (Pedras & Khallaf, 2012).
Eigenschaften
Molekularformel |
C20H26N2O8S3 |
|---|---|
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C20H26N2O8S3/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,32-33-31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1 |
InChI-Schlüssel |
YORDWFCXQCUPHI-OQIMMBKLSA-N |
Isomerische SMILES |
C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@]45N3C(=O)[C@](N(C4=O)C)(SSS5)CO)O)(C)C |
Kanonische SMILES |
CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(N(C4=O)C)(SSS5)CO)O)(C)C |
Synonyme |
epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





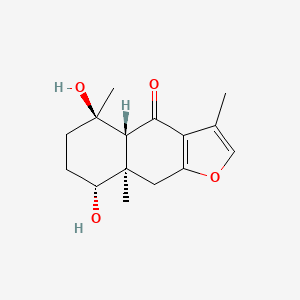
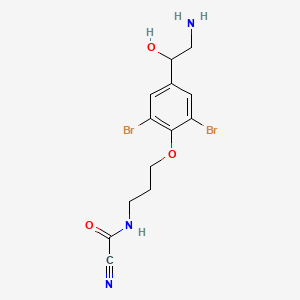
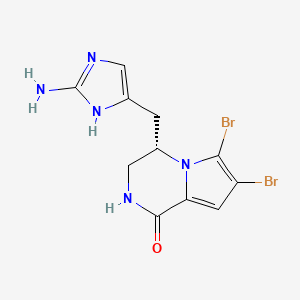
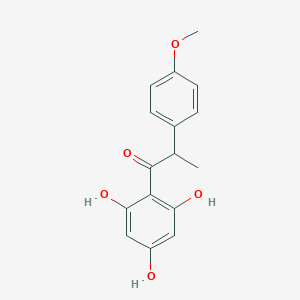
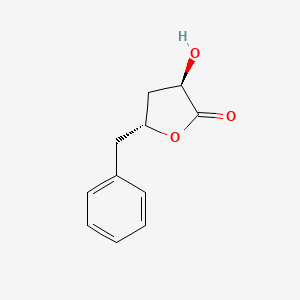

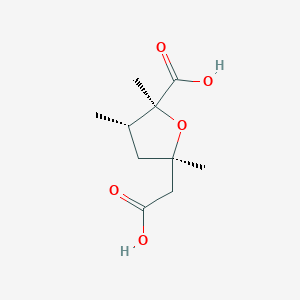
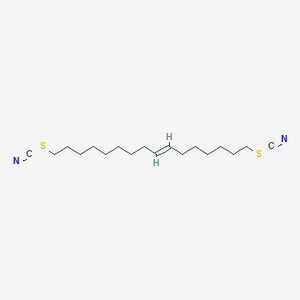
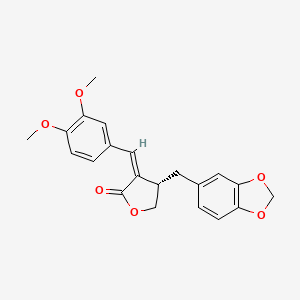
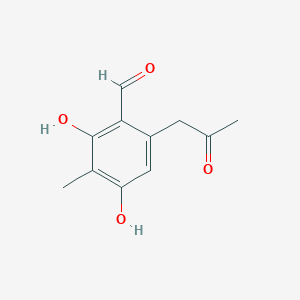
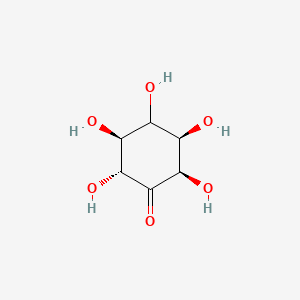
![(1R,2R,5S,8S,9S,10R,11S,12S)-12-hydroxy-5,11-dimethyl-6,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1254239.png)